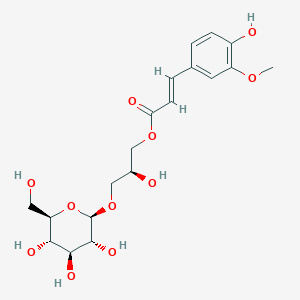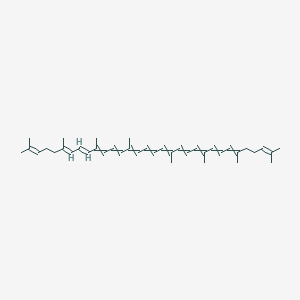![molecular formula C27H24N2O5 B11933789 [4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)
[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM095 free acid is a potent antagonist of the lysophosphatidic acid receptor 1 (LPA1). It is known for its high specificity and efficacy in inhibiting the LPA1 receptor, which plays a significant role in various physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AM095 free acid involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired free acid form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of AM095 free acid follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates. Quality control measures are implemented at various stages to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
AM095 free acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
AM095 free acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the LPA1 receptor and its role in various chemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the effects of LPA1 inhibition on cell signaling and function.
Medicine: Explored for its potential therapeutic applications in treating diseases such as fibrosis, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the LPA1 receptor
Wirkmechanismus
AM095 free acid exerts its effects by selectively binding to and inhibiting the LPA1 receptor. This inhibition blocks the receptor’s ability to mediate the actions of lysophosphatidic acid, a bioactive lipid involved in various cellular processes. The molecular targets and pathways involved include the inhibition of calcium flux, reduction of chemotaxis, and attenuation of fibrosis and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AM966: Another LPA1 receptor antagonist with similar inhibitory properties.
Debio-0719: A compound with comparable efficacy in inhibiting the LPA1 receptor.
Ki16198: An orally available LPA receptor antagonist with similar applications
Uniqueness of AM095 Free Acid
AM095 free acid stands out due to its high specificity and potency in inhibiting the LPA1 receptor. Its unique chemical structure allows for effective binding and inhibition, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C27H24N2O5 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
2-[4-[4-[3-methyl-4-(1-phenylethoxycarbonylamino)-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C27H24N2O5/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31) |
InChI-Schlüssel |
LNDDRUPAICPXIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid](/img/structure/B11933712.png)

![[(2S)-2-hydroxy-2-[(2R)-5-oxo-3,4-bis(phenylmethoxy)-2H-furan-2-yl]ethyl] 6-[3-(didodecylamino)propyl-dodecylamino]hexanoate](/img/structure/B11933723.png)




![8-(6-Methoxypyridin-3-yl)-3-methyl-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one fumarate](/img/structure/B11933762.png)
![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)

![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
![(2S,9R,10R,13R,14S,16R,17R)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B11933795.png)

